molecular formula C10H10O5 B14556131 3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid CAS No. 61854-88-4

3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid

Cat. No.: B14556131
CAS No.: 61854-88-4
M. Wt: 210.18 g/mol
InChI Key: HKSNOPIYKSDTOO-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid is a phenolic compound that belongs to the class of hydroxycinnamic acids. It is structurally related to caffeic acid and is known for its antioxidant properties. This compound is found in various plants and is often studied for its potential health benefits and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid typically involves the esterification of 3,4-dihydroxybenzaldehyde followed by methoxylation. One common method includes the use of 3,4-dihydroxybenzaldehyde as a starting material, which undergoes a series of reactions including esterification, methoxylation, and subsequent hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acetic anhydride and methanol are used for esterification and methoxylation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters and ethers of the original compound.

Scientific Research Applications

3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid primarily involves its antioxidant activity. It can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms from its hydroxyl groups. This compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydroxyphenyl)-2-methoxyprop-2-enoic acid is unique due to its methoxy group, which enhances its antioxidant activity and stability compared to other similar compounds. This structural feature allows it to be more effective in various applications, including as a natural preservative and in therapeutic formulations.

Properties

CAS No.

61854-88-4

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoic acid

InChI

InChI=1S/C10H10O5/c1-15-9(10(13)14)5-6-2-3-7(11)8(12)4-6/h2-5,11-12H,1H3,(H,13,14)

InChI Key

HKSNOPIYKSDTOO-UHFFFAOYSA-N

Canonical SMILES

COC(=CC1=CC(=C(C=C1)O)O)C(=O)O

Origin of Product

United States

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